

# Monomethyl Adipate: A Technical Guide for Researchers and Drug Development Professionals

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## Compound of Interest

Compound Name: Monomethyl adipate

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An In-depth Review of **Monomethyl Adipate** as a Metabolic Intermediate and a Functional Plasticizer

## Abstract

**Monomethyl adipate** (MMA), the monomethyl ester of adipic acid, is a dicarboxylic acid monoester with relevance in both biological and industrial contexts. As a metabolite, it is implicated in the catabolism of larger adipate-based compounds and is likely processed through endogenous fatty acid oxidation pathways. In industrial applications, it belongs to the class of adipate plasticizers, which are utilized to enhance the flexibility and low-temperature performance of polymers. This technical guide provides a comprehensive overview of the chemical and physical properties of **monomethyl adipate**, its metabolic fate, and its function as a plasticizer. Detailed experimental protocols for its synthesis and quantification in biological matrices are presented, alongside quantitative data on its physical characteristics and plasticizing effects of related compounds. Visual diagrams of the putative metabolic pathway and relevant experimental workflows are included to facilitate understanding. This document is intended for researchers, scientists, and drug development professionals interested in the biochemistry and material science applications of **monomethyl adipate**.

## Introduction

**Monomethyl adipate** (CAS No: 627-91-8) is an organic compound with the chemical formula  $C_7H_{12}O_4$ .<sup>[1]</sup> Structurally, it is the monoester of adipic acid, a six-carbon dicarboxylic acid.<sup>[1][2]</sup> This bifunctional nature, possessing both a methyl ester and a free carboxylic acid group, makes it a useful intermediate in chemical synthesis.<sup>[3]</sup> Its significance extends to two primary domains: as a metabolite in biological systems and as a plasticizer in polymer science.<sup>[2]</sup>

In the context of drug development and toxicology, understanding the metabolic fate of compounds like MMA is crucial. It can be a breakdown product of larger adipate esters, such as the plasticizer di(2-ethylhexyl) adipate (DEHA), which is used in food packaging and medical devices.<sup>[4]</sup> Therefore, MMA can be a biomarker of exposure to these larger compounds.

From a material science perspective, adipate esters are a class of non-phthalate plasticizers known for improving the low-temperature flexibility of polymers like polyvinyl chloride (PVC).<sup>[5]</sup> <sup>[6]</sup> While larger dialkyl adipates are more commonly used, the properties of short-chain monoesters like MMA are relevant for understanding structure-activity relationships within this class of additives.

This guide aims to consolidate the available technical information on **monomethyl adipate**, presenting it in a format accessible to researchers and professionals in relevant fields.

## Physicochemical and Quantitative Data

A summary of the key physicochemical properties of **monomethyl adipate** is provided in Table 1. This data is essential for its handling, synthesis, and analysis.

Property	Value	Citations
Chemical Formula	C7H12O4	[2]
Molecular Weight	160.17 g/mol	[2]
CAS Number	627-91-8	[2]
Appearance	Clear, colorless liquid	[2]
Melting Point	7-9 °C	[2]
Boiling Point	162 °C at 10 mmHg	[2]
Density	1.081 g/mL at 25 °C	[2]
Refractive Index	1.4390 to 1.4430 at 20 °C	[7]
Flash Point	>110 °C	[7]
Water Solubility	Not miscible or difficult to mix	[2]
LogP	0.70 (estimated)	[7]

## Monomethyl Adipate as a Metabolite

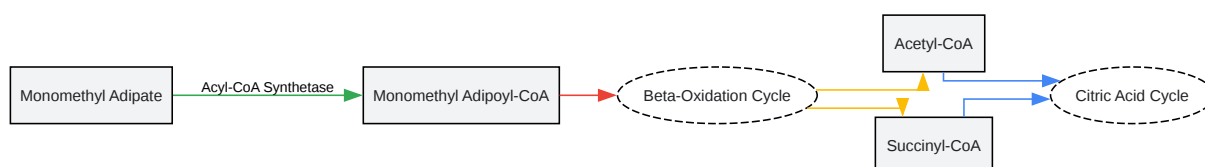
Direct in vivo metabolic studies on **monomethyl adipate** are not extensively documented. However, its metabolic fate can be inferred from the well-established pathways of dicarboxylic acid catabolism and the metabolism of larger adipate diesters.

### Putative Metabolic Pathway

**Monomethyl adipate** is likely metabolized via a pathway analogous to fatty acid beta-oxidation.[8][9][10] This process occurs in the mitochondria and involves the sequential shortening of the carbon chain. As a dicarboxylic acid monoester, MMA would first need to be activated to its coenzyme A (CoA) thioester. The catabolism would then proceed through a series of enzymatic reactions, ultimately yielding acetyl-CoA and succinyl-CoA, which can enter the citric acid cycle.

The proposed metabolic pathway is as follows:

- Activation: **Monomethyl adipate** is converted to its CoA thioester, monomethyl adipoyl-CoA, by an acyl-CoA synthetase.
- Beta-Oxidation: The monomethyl adipoyl-CoA then enters the beta-oxidation spiral. Each cycle consists of four enzymatic steps:
  - Dehydrogenation by an acyl-CoA dehydrogenase, forming a double bond.
  - Hydration by an enoyl-CoA hydratase.
  - Dehydrogenation by a hydroxyacyl-CoA dehydrogenase.
  - Thiolysis by a thiolase, which cleaves off an acetyl-CoA molecule and produces a chain-shortened acyl-CoA.
- Final Products: After one round of beta-oxidation, monomethyl adipoyl-CoA would be converted to monomethyl glutaryl-CoA and acetyl-CoA. Further metabolism would lead to succinyl-CoA, which is an intermediate of the citric acid cycle.



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Putative metabolic pathway of **monomethyl adipate**.

## Role as a Metabolite of Larger Adipates

Studies on the metabolism of di(2-ethylhexyl) adipate (DEHA) in humans have shown that it is first hydrolyzed to its monoester, mono(2-ethylhexyl) adipate (MEHA), which is then further oxidized.<sup>[4][11]</sup> Adipic acid is a major, though non-specific, urinary metabolite of DEHA.<sup>[4]</sup> This indicates that the adipate backbone is released and enters endogenous metabolic pathways. It is plausible that **monomethyl adipate**, if formed from a corresponding dimethyl adipate plasticizer, would follow a similar fate.

## Monomethyl Adipate as a Plasticizer

Adipate esters are widely used as primary or secondary plasticizers for PVC and other polymers, valued for their ability to impart good low-temperature flexibility.<sup>[5][6]</sup> They work by embedding themselves between polymer chains, which reduces intermolecular forces and lowers the glass transition temperature (Tg).<sup>[12]</sup>

### Performance Data

Specific quantitative data for the plasticizing effect of **monomethyl adipate** on PVC is not readily available in the literature. However, data for its close structural analogs, dimethyl adipate (DMA) and diethyl adipate (DEA), provide a strong indication of its likely performance. Table 2 presents a comparison of the effect of different adipate plasticizers on the glass transition temperature of PVC.

Plasticizer	Polymer	Plasticizer Conc. (phr)	Tg (°C) of Plasticized Polymer	ΔTg (°C)	Citations
None	PVC	0	~87.5	-	<sup>[13]</sup>
Dimethyl Adipate (DMA)	PVC	-	Lowers Tg	-	<sup>[12][14]</sup>
Diethyl Adipate (DEA)	PLA/TPS	15	44.3	-13.9	<sup>[15]</sup>
Dioctyl Adipate (DOA)	PVC	50	-37	-124.5	<sup>[5][13]</sup>
Butyl Phenoxyethyl Adipate	PVC	50	-45.7	-133.2	<sup>[13]</sup>

Note: Data for DMA and DEA on PVC was not found in a directly comparable format. The PLA/TPS data for DEA illustrates its plasticizing effect. phr = parts per hundred resin.

The data suggests that shorter-chain adipates are effective plasticizers, though typically less efficient at reducing Tg than their longer-chain counterparts like DOA.[16]

## Experimental Protocol for Determining Glass Transition Temperature

The effect of a plasticizer on a polymer is commonly quantified by measuring the change in its glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC).

Objective: To determine the Tg of PVC plasticized with **monomethyl adipate**.

Materials:

- Polyvinyl chloride (PVC) resin
- **Monomethyl adipate** (MMA)
- A suitable solvent for PVC and MMA (e.g., tetrahydrofuran)
- Aluminum DSC pans

Equipment:

- Differential Scanning Calorimeter (DSC)
- Analytical balance
- Fume hood
- Sample press for DSC pans

Procedure:

- Sample Preparation:
  - Prepare a stock solution of PVC in the chosen solvent.

- Add a calculated amount of MMA to the PVC solution to achieve the desired concentration (e.g., 10, 20, 30 phr).
- Mix thoroughly to ensure homogeneity.
- Cast the solution into a thin film and allow the solvent to evaporate completely in a fume hood, followed by vacuum drying to remove any residual solvent.
- DSC Analysis:
  - Accurately weigh 5-10 mg of the dried plasticized PVC film into an aluminum DSC pan.
  - Seal the pan using a sample press.
  - Place the sample pan and an empty reference pan into the DSC cell.
  - Heat the sample to a temperature above its expected  $T_g$  (e.g.,  $120^{\circ}\text{C}$ ) at a controlled rate (e.g.,  $10^{\circ}\text{C}/\text{min}$ ) to erase any prior thermal history.
  - Cool the sample to a low temperature (e.g.,  $-50^{\circ}\text{C}$ ) at a controlled rate.
  - Heat the sample again at a controlled rate (e.g.,  $10^{\circ}\text{C}/\text{min}$ ) through the glass transition region.
- Data Analysis:
  - The glass transition is observed as a step-like change in the heat flow curve.
  - The  $T_g$  is typically determined as the midpoint of this transition.[\[15\]](#)

## Experimental Protocols for Synthesis and Analysis

### Synthesis of Monomethyl Adipate

**Monomethyl adipate** is typically synthesized by the esterification of adipic acid with methanol. [\[2\]](#) Controlling the stoichiometry is key to maximizing the yield of the monoester over the diester.

Objective: To synthesize **monomethyl adipate** from adipic acid and methanol.

## Materials:

- Adipic acid
- Methanol
- Concentrated sulfuric acid (catalyst)
- Toluene
- Deionized water
- Sodium bicarbonate solution
- Anhydrous magnesium sulfate

## Equipment:

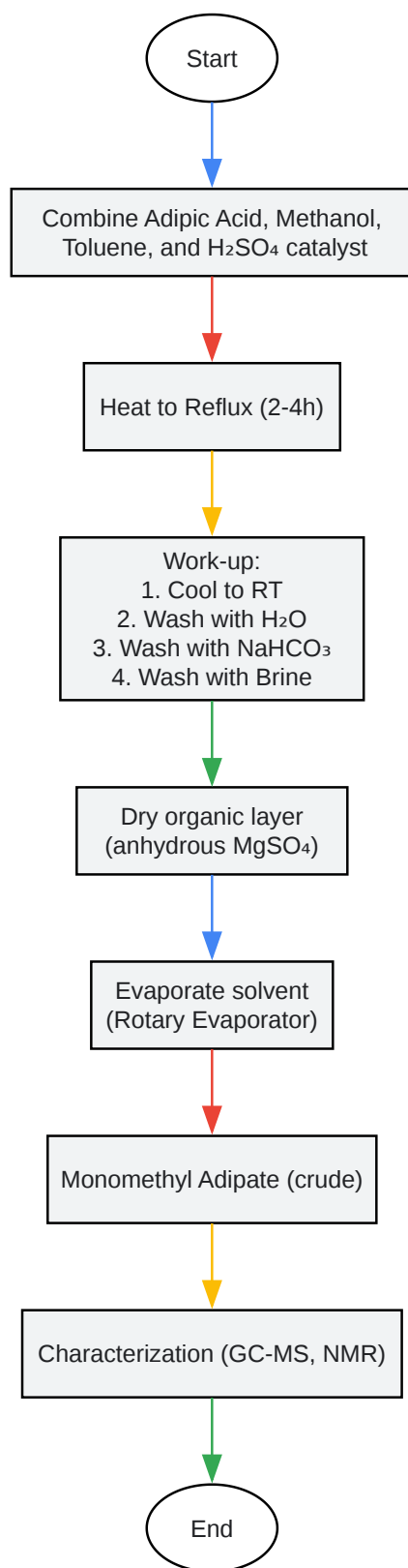
- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator

## Procedure:

- Reaction Setup:
  - In a round-bottom flask, dissolve adipic acid in a suitable solvent like toluene.
  - Add a controlled amount of methanol (e.g., 1 to 1.2 molar equivalents relative to adipic acid).
  - Carefully add a catalytic amount of concentrated sulfuric acid.



- Esterification:
  - Heat the mixture to reflux with stirring for a specified time (e.g., 2-4 hours). The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC).
- Work-up and Purification:
  - Cool the reaction mixture to room temperature.
  - Transfer the mixture to a separatory funnel and wash with deionized water to remove excess methanol and sulfuric acid.
  - Wash with a saturated sodium bicarbonate solution to remove unreacted adipic acid. The monoester will remain in the organic phase.
  - Wash with brine (saturated NaCl solution).
  - Dry the organic layer over anhydrous magnesium sulfate.
  - Filter to remove the drying agent.
  - Remove the solvent (toluene) under reduced pressure using a rotary evaporator to obtain the crude **monomethyl adipate**.
- Characterization:
  - The purity and identity of the product can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A yield of around 80% can be expected.<sup>[2]</sup>



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Workflow for the synthesis of **monomethyl adipate**.

## Quantification of Monomethyl Adipate in Biological Samples (Urine)

The quantification of small polar molecules like MMA in complex biological matrices such as urine typically requires sample preparation to remove interferences, followed by a sensitive analytical technique like GC-MS.<sup>[17][18][19]</sup>

Objective: To develop a protocol for the quantification of **monomethyl adipate** in human urine using GC-MS.

Materials:

- Urine samples
- **Monomethyl adipate** analytical standard
- Stable isotope-labeled internal standard (e.g., adipic acid-d10, if MMA-d3 is unavailable)
- Urease (for urea removal, optional)<sup>[20]</sup>
- Hydrochloric acid (for acidification)
- Ethyl acetate (extraction solvent)
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent)
- Pyridine (derivatization solvent)

Equipment:

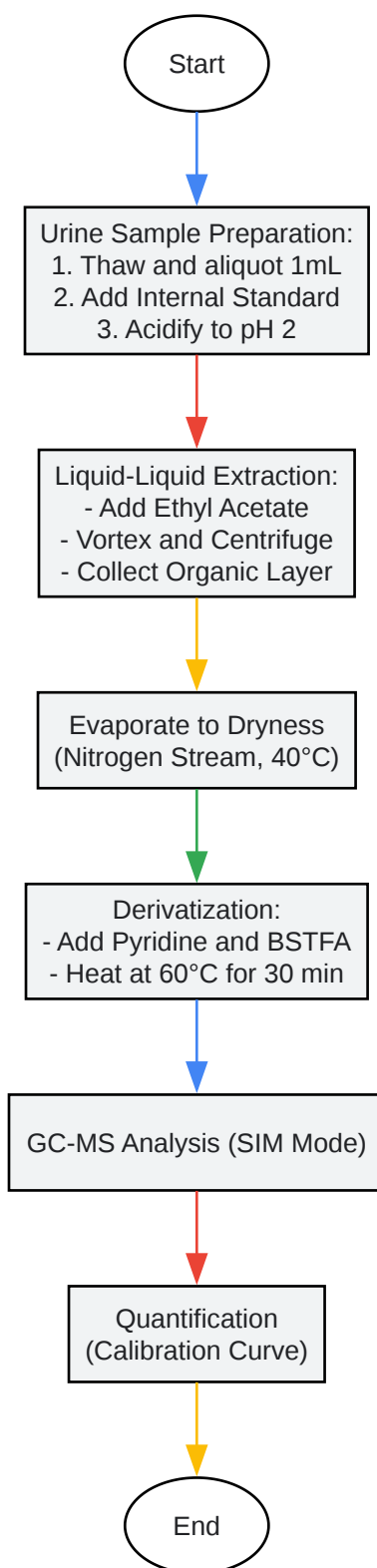
- Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
- Centrifuge
- Nitrogen evaporator
- Vortex mixer

- Heating block

Procedure:

- Sample Preparation:
  - Thaw frozen urine samples at room temperature.
  - To a 1 mL aliquot of urine, add the internal standard.
  - (Optional) If high urea content is problematic, treat with urease.[\[20\]](#)
  - Acidify the sample to a pH of ~2 with hydrochloric acid.
- Liquid-Liquid Extraction (LLE):
  - Add 2 mL of ethyl acetate to the acidified urine sample.
  - Vortex vigorously for 2 minutes.
  - Centrifuge at 3000 x g for 10 minutes to separate the layers.
  - Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
  - Repeat the extraction with another 2 mL of ethyl acetate and combine the organic layers.
- Derivatization:
  - Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C.[\[18\]](#)
  - To the dry residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
  - Seal the vial and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivative of MMA.[\[3\]](#)
- GC-MS Analysis:
  - GC Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms).

- Injection: Inject 1  $\mu$ L of the derivatized sample in splitless mode.
- Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280°C) at a rate of 10-15°C/min.
- MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. Monitor characteristic ions for the TMS derivative of MMA and the internal standard.
- Quantification:
  - Generate a calibration curve using the analytical standard of MMA.
  - Quantify the concentration of MMA in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.



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Workflow for quantification of MMA in urine by GC-MS.

## Role in Drug Development and Signaling Pathways

Current literature does not suggest that **monomethyl adipate** itself is a direct modulator of major signaling pathways, such as nuclear receptors like PPARs.[21][22][23] Its primary relevance in a biological context appears to be as a metabolic intermediate.

However, MMA is a valuable synthetic intermediate in the development of pharmacologically active molecules.[13][24][25] For instance, it can be used as a starting material for the synthesis of 1,3,4-thiadiazole hydroxamic acid derivatives, which have been investigated as novel histone deacetylase (HDAC) inhibitors with potential antitumor activities.[24][25] It has also been used to synthesize mannose-linked biphenylacetic acid derivatives, which are potential inhibitors of selectin-mediated cell adhesion, an important process in inflammation. [24][25]

## Conclusion

**Monomethyl adipate** is a molecule of interest at the intersection of metabolism and material science. As a metabolite, it is a likely product of the breakdown of larger adipate-based plasticizers and is presumed to be catabolized through the beta-oxidation pathway. Its detection in biological fluids can serve as a biomarker of exposure to certain synthetic materials. As a plasticizer, it belongs to a class of compounds used to enhance the low-temperature performance of polymers, although its specific efficacy relative to other adipates is not well-documented. The experimental protocols provided in this guide for its synthesis and analysis offer a foundation for researchers to further investigate its properties and biological relevance. For professionals in drug development, its utility as a synthetic building block for creating more complex, biologically active molecules is its most significant attribute. Further research is warranted to obtain specific quantitative data on its plasticizing performance and to confirm its precise metabolic fate in vivo.

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